molecular formula C13H13ClN2 B13923143 4-Chloro-6-(2,6-dimethylphenyl)pyridin-2-amine

4-Chloro-6-(2,6-dimethylphenyl)pyridin-2-amine

Cat. No.: B13923143
M. Wt: 232.71 g/mol
InChI Key: KPDPXFUTYXYGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-6-(2,6-dimethylphenyl)-2-Pyridinamine is a chemical compound with the molecular formula C13H13ClN2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-(2,6-dimethylphenyl)-2-Pyridinamine typically involves the chlorination of a precursor compound followed by amination. One common method involves the chlorination of 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid with phosphorus oxychloride, yielding 4-chloro-2-phenylpyrimidine-5-carboxylic acid. This intermediate is then treated with ammonia in ethanol to produce the desired amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps to the laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-(2,6-dimethylphenyl)-2-Pyridinamine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 4-position can be displaced by nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Substitution reactions: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted pyridine derivative.

Scientific Research Applications

4-chloro-6-(2,6-dimethylphenyl)-2-Pyridinamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-6-(2,6-dimethylphenyl)-2-Pyridinamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological macromolecules. This binding can alter the function of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(2,6-dimethylphenyl)pyrimidine
  • 4-chloro-6-(2,6-dimethylphenyl)pyridazine
  • 4-chloro-6-(2,6-dimethylphenyl)pyrazine

Uniqueness

4-chloro-6-(2,6-dimethylphenyl)-2-Pyridinamine is unique due to its specific substitution pattern on the pyridine ring. This pattern can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

4-chloro-6-(2,6-dimethylphenyl)pyridin-2-amine

InChI

InChI=1S/C13H13ClN2/c1-8-4-3-5-9(2)13(8)11-6-10(14)7-12(15)16-11/h3-7H,1-2H3,(H2,15,16)

InChI Key

KPDPXFUTYXYGEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=NC(=CC(=C2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.